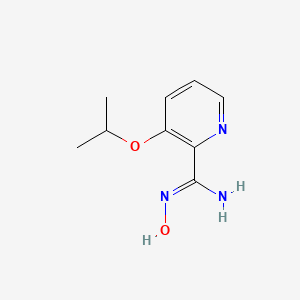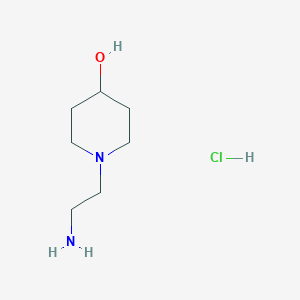
1-(2-Aminoethyl)piperidin-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C7H16N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) are used to facilitate the reaction.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic or basic catalysts may be employed to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-(2-Aminoethyl)piperidin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3-Aminopropyl)piperidin-4-ol
- 1-(2-Aminoethyl)-2-piperidinone hydrobromide
- 2-(Aminomethyl)piperidine
Comparison: 1-(2-Aminoethyl)piperidin-4-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C7H17ClN2O |
|---|---|
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
1-(2-aminoethyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h7,10H,1-6,8H2;1H |
Clé InChI |
VEQKTPLVKSUYJV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


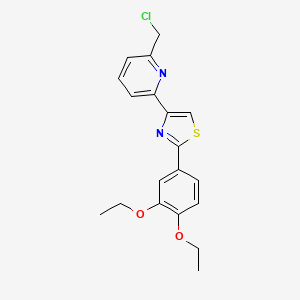
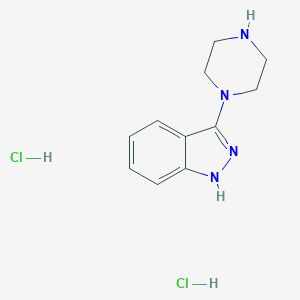
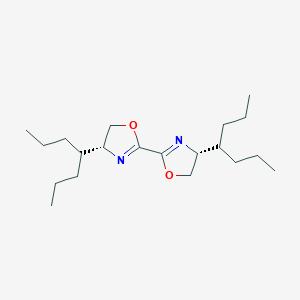
![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
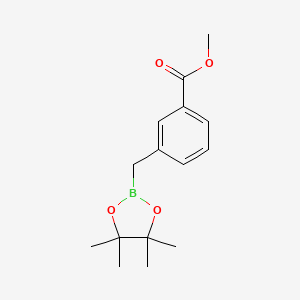
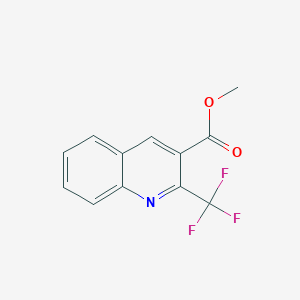
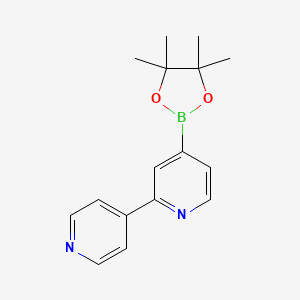
![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)

![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
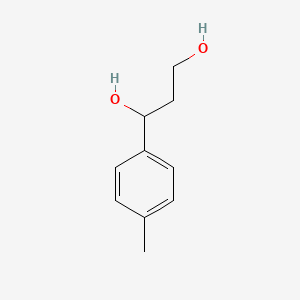
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
